6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
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Overview
Description
6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that features a pyridine ring fused with an oxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with an appropriate oxazine precursor. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-(bromomethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
- 6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
- 6-(aminomethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Uniqueness
6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific chloromethyl group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities .
Properties
CAS No. |
1417551-51-9 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2/c9-3-5-1-2-6-8(10-5)11-7(12)4-13-6/h1-2H,3-4H2,(H,10,11,12) |
InChI Key |
VIEPLCDRTGAGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)CCl |
Origin of Product |
United States |
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